molecular formula C18H20ClN3O2 B5759594 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B5759594
M. Wt: 345.8 g/mol
InChI Key: WXVYJXBCGFWGOF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the design and development of novel bioactive molecules. Its structure features a piperazine core symmetrically disubstituted with a 2-chlorobenzyl group and a 4-nitrobenzyl group, yielding the molecular formula C18H20ClN3O2 and a molecular weight of 435.86 g/mol . The piperazine ring is a privileged scaffold in drug discovery, known for contributing favorable physicochemical properties and its presence in compounds with a wide range of biological activities . While research on this specific compound is ongoing, its structural features align with derivatives being explored for their potential as enzyme inhibitors . For instance, structurally related nitrophenylpiperazine derivatives have been investigated as novel tyrosinase inhibitors, with studies involving enzyme kinetics and molecular docking to understand their mechanism of action . The presence of the nitro group and chlorinated aromatic ring makes this compound a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYJXBCGFWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chlorobenzyl 4 4 Nitrobenzyl Piperazine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine involves the logical disconnection of the target molecule to identify potential starting materials. The most apparent disconnections are the two carbon-nitrogen (C-N) bonds between the piperazine (B1678402) ring and the benzyl (B1604629) substituents.

Disconnection 1 (C4-N): Cleavage of the bond between the piperazine nitrogen and the 4-nitrobenzyl group leads to the intermediate 1-(2-chlorobenzyl)piperazine (B92573) and a 4-nitrobenzyl cation synthon.

Disconnection 2 (C1-N): Further disconnection of the remaining C-N bond in 1-(2-chlorobenzyl)piperazine yields the piperazine dianion synthon and a 2-chlorobenzyl cation synthon.

These disconnections suggest a synthetic strategy starting from piperazine and two different electrophilic benzylating agents. The synthetic equivalents for the benzyl cation synthons are typically 2-chlorobenzyl halide and 4-nitrobenzyl halide (e.g., chloride or bromide). The core challenge lies in achieving selective sequential alkylation to produce the unsymmetrical product rather than a mixture of symmetrically disubstituted and mono-substituted piperazines.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic pathway for this compound, identifying piperazine, 2-chlorobenzyl halide, and 4-nitrobenzyl halide as primary starting materials.

Classical Synthetic Routes for N,N'-Disubstituted Piperazines

Classical methods for preparing unsymmetrically N,N'-disubstituted piperazines primarily revolve around controlling the reactivity of the two nitrogen atoms within the piperazine core.

Alkylation Strategies Utilizing Piperazine Nucleophilicity

Direct alkylation of piperazine with alkyl halides is a fundamental approach to forming C-N bonds. ambeed.com However, synthesizing an unsymmetrical product like this compound via this method requires a stepwise procedure to manage selectivity.

The process would involve two sequential reactions:

Mono-alkylation: Piperazine is reacted with one of the benzyl halides (e.g., 2-chlorobenzyl chloride). To favor the mono-substituted product and minimize the formation of the symmetrical 1,4-bis(2-chlorobenzyl)piperazine, a large excess of piperazine is typically used.

Second Alkylation: The isolated mono-substituted intermediate, 1-(2-chlorobenzyl)piperazine, is then reacted with the second benzyl halide (4-nitrobenzyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion.

A significant challenge is the potential for side reactions, including the formation of symmetrical 1,4-disubstituted products and quaternary ammonium (B1175870) salts. researchgate.net Careful control of stoichiometry, reaction temperature, and order of addition is crucial for maximizing the yield of the desired unsymmetrical product.

Table 1: Typical Conditions for N-Alkylation of Piperazines

Parameter Condition Purpose
Solvent Ethanol, Acetonitrile (B52724), DMF To dissolve reactants and facilitate the reaction.
Base K₂CO₃, Na₂CO₃, Triethylamine To neutralize the HX acid formed during the reaction.
Temperature Room Temperature to Reflux To control the rate of reaction.

| Stoichiometry | Excess piperazine for mono-alkylation | To minimize di-alkylation. |

Acylation-Alkylation Sequential Approaches

To overcome the selectivity issues inherent in direct alkylation, a more controlled approach involves the use of a protecting group, often introduced via acylation. This strategy ensures that the two nitrogen atoms of piperazine react in a defined sequence. The use of the tert-butyloxycarbonyl (Boc) group is a common and effective method. researchgate.net

The synthesis can be outlined in four key steps:

Mono-protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form 1-Boc-piperazine. This reaction selectively blocks one nitrogen atom, leaving the other available for alkylation. researchgate.net

First Alkylation: The free secondary amine of 1-Boc-piperazine is alkylated with the first benzyl halide (e.g., 2-chlorobenzyl chloride) using a suitable base and solvent.

Deprotection: The Boc protecting group is removed from the resulting intermediate, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to regenerate a free secondary amine.

Second Alkylation: The final step is the alkylation of the newly exposed amine with the second benzyl halide (4-nitrobenzyl chloride) to yield the target compound, this compound.

This sequential method provides excellent control over the substitution pattern, leading to a higher purity of the desired unsymmetrical product compared to direct alkylation strategies.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers advanced techniques that can enhance the efficiency and yield of piperazine synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of heterocyclic compounds, including piperazine derivatives. scipublications.comnih.gov

For the synthesis of this compound, microwave irradiation could be applied to the alkylation steps. Both the initial reaction of piperazine (or 1-Boc-piperazine) with 2-chlorobenzyl chloride and the subsequent reaction with 4-nitrobenzyl chloride could be accelerated. Studies on analogous systems have demonstrated that reactions that take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Triazinyl Piperazine Synthesis Several hours 5-10 minutes Significant increase nih.gov
Piperazinedione Synthesis 2 hours 5 minutes Comparable to increased researchgate.net

This acceleration is attributed to the efficient and direct transfer of energy to the polar solvent and reactant molecules, leading to a rapid increase in temperature and reaction rate.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of C-N bonds. While the Buchwald-Hartwig amination is famously used for coupling amines with aryl halides (C(sp²)-N bond formation), the broader field of palladium catalysis offers sophisticated methods for constructing substituted nitrogen heterocycles. acs.orgacs.org

Although direct Pd-catalyzed coupling with benzyl halides (C(sp³)-N) is less common than classical Sₙ2 alkylation, palladium catalysis provides novel, modular approaches to the piperazine core itself. nih.gov For instance, palladium catalysts can facilitate the cyclization of various components, such as propargyl units and diamines, to create highly substituted piperazine rings in a controlled manner. nih.gov

Such a strategy represents an alternative to starting with a pre-formed piperazine ring. A diamine precursor could be coupled with other building blocks in a palladium-catalyzed process to assemble the functionalized piperazine skeleton. While not a direct application to the final alkylation steps, these advanced methods are highly relevant for creating complex piperazine-containing molecules and could be adapted to build the core structure of the target compound. digitellinc.com

Continuous Flow Chemistry Approaches for Piperazine Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. azolifesciences.comnih.gov These benefits include enhanced heat and mass transfer, improved safety and process control, and the potential for process automation and telescoping of reaction steps. nih.govresearchgate.net

The synthesis of piperazine-containing compounds, such as trazodone, cariprazine, and imatinib, has been successfully adapted to flow chemistry systems. azolifesciences.com For instance, the formation of the piperazine ring, often a challenging step in batch synthesis requiring high temperatures and long reaction times, can be significantly improved under continuous flow conditions. One study on the synthesis of vortioxetine (B1682262) demonstrated that a piperazine formation step which took 27 hours at 130–135 °C in a batch reactor could be achieved with higher efficacy and purity at 190 °C with a residence time of just 30 minutes in a flow system. researchgate.net

Flow chemistry is particularly advantageous for N-alkylation reactions, a common method for synthesizing 1,4-disubstituted piperazines. mdpi.com A two-step continuous flow process has been developed for the synthesis of cyclizine, involving the generation of alkyl chlorides in a flow reactor, which are then separated and reacted with the appropriate piperazine base in a second flow reactor at elevated temperatures. nih.gov This approach minimizes the handling of corrosive reagents and allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process, making flow chemistry a highly attractive method for the scalable production of piperazine derivatives. nih.gov

Optimization of Reaction Conditions and Yields for Analogous Syntheses

The synthesis of unsymmetrically 1,4-disubstituted piperazines like this compound typically involves a stepwise N-alkylation of piperazine or a mono-substituted piperazine intermediate. mdpi.comresearchgate.net The efficiency of these nucleophilic substitution reactions is highly dependent on the optimization of various reaction parameters to maximize the yield of the desired product while minimizing side reactions, such as dialkylation. researchgate.net

Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. The base plays a crucial role in deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃) and strong bases like sodium hydride (NaH). researchgate.netresearchgate.net The solvent must be chosen to ensure solubility of the reactants and to facilitate the reaction; polar aprotic solvents like DMF or acetonitrile are often employed.

Temperature is another critical factor; while higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For instance, in the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine, the reaction is initially maintained at 80°C before being refluxed to drive the reaction to completion. chemicalbook.com

Controlling the stoichiometry is essential to prevent the formation of the symmetrically dialkylated byproduct. When synthesizing a mono-alkylated piperazine, using an excess of piperazine relative to the alkylating agent is a common strategy. google.com Conversely, when starting with a mono-substituted piperazine to introduce a second, different substituent, precise control of the molar ratios is necessary. One study on N-alkylation demonstrated that varying the equivalents of sodium hydride significantly impacted the ratio of mono- to di-alkylated products. researchgate.net Increasing the base concentration from 1.0 to 3.0 equivalents improved the yield of the mono-alkylated product from 6% to over 52% by facilitating the reaction while allowing for better control over the product distribution. researchgate.net

The following interactive table illustrates how varying reaction conditions can impact the yield of a model N-alkylation reaction for a piperazine derivative.

This table presents representative data for analogous N-alkylation reactions to illustrate the effects of varying reaction conditions.

Stereoselective Synthesis Considerations for Chiral Piperazine Derivatives

While this compound is an achiral molecule, the synthesis of chiral piperazine derivatives is of significant interest in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Stereoselective synthesis aims to produce a single desired stereoisomer in high enantiomeric or diastereomeric excess.

Several strategies exist for the synthesis of chiral piperazines. One common approach involves starting from readily available chiral precursors, such as α-amino acids. rsc.org This method allows for the construction of enantiomerically pure 2-substituted piperazines in a few steps, with a key transformation being an aza-Michael addition. rsc.org

Another powerful technique is asymmetric hydrogenation. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-one (B30754) intermediates can then be conveniently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Asymmetric lithiation-trapping is another method for creating chiral centers on the piperazine ring. This involves the deprotonation of an N-Boc-protected piperazine using a strong base, like sec-butyllithium, in the presence of a chiral ligand such as (-)-sparteine. nih.govwhiterose.ac.uk The resulting chiral organolithium intermediate can then be trapped with an electrophile to install a substituent at the α-carbon with high enantioselectivity. nih.gov

Furthermore, diastereoselective alkylation can be used to introduce additional stereocenters. In a synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, a key step involved the selective alkylation of a piperazinone intermediate. Using KHMDS as the base followed by the addition of benzyl bromide resulted in the exclusive formation of the trans-substituted product. clockss.org These methodologies highlight the diverse and sophisticated approaches available for controlling stereochemistry in the synthesis of complex piperazine derivatives.

Structural Elucidation and Conformational Analysis of 1 2 Chlorobenzyl 4 4 Nitrobenzyl Piperazine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of individual protons and carbons within a molecule.

In the ¹H NMR spectrum of 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine, distinct signals corresponding to the various proton environments are expected. The piperazine (B1678402) ring protons typically appear as broad multiplets in the aliphatic region, a consequence of the ring's conformational flexibility. The protons of the two benzyl (B1604629) groups will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the chloro substituent.

The methylene (B1212753) protons of the benzyl groups (Ar-CH₂-N) are expected to appear as singlets. The protons on the piperazine ring are anticipated to show complex splitting patterns due to geminal and vicinal coupling, further complicated by the dynamic exchange between different chair conformations of the ring.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Piperazine ring (-CH₂-)2.40 - 2.60br m
2-Chlorobenzyl (-CH₂-)3.55s
4-Nitrobenzyl (-CH₂-)3.65s
2-Chlorobenzyl (aromatic)7.20 - 7.50m
4-Nitrobenzyl (aromatic)7.60 (d, J=8.5 Hz), 8.20 (d, J=8.5 Hz)d

Note: δ (delta) are chemical shifts in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), d (doublet), m (multiplet), and br (broad).

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the piperazine ring are expected to resonate in the aliphatic region. The benzylic methylene carbons will appear further downfield, influenced by the adjacent nitrogen and aromatic rings. The aromatic carbons will have signals in the characteristic aromatic region, with the carbons attached to the chloro and nitro groups showing distinct shifts due to the electronic effects of these substituents.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Piperazine ring (-CH₂-)52.0 - 54.0
2-Chlorobenzyl (-CH₂-)58.0
4-Nitrobenzyl (-CH₂-)62.0
2-Chlorobenzyl (aromatic)127.0 - 134.0
4-Nitrobenzyl (aromatic)123.0 - 148.0
Carbon bearing Cl~134.0
Carbon bearing NO₂~147.0

The piperazine ring typically exists in a chair conformation. In a disubstituted piperazine like the title compound, the substituents can be in either axial or equatorial positions. These two chair conformations can interconvert through a process known as ring inversion. This dynamic process is often rapid at room temperature on the NMR timescale, leading to averaged signals for the piperazine protons.

Dynamic NMR studies, which involve recording spectra at different temperatures, can be employed to study these conformational interconversions. beilstein-journals.orgnih.gov At lower temperatures, the rate of ring inversion slows down, and it may be possible to observe separate signals for the axial and equatorial protons. From the coalescence temperature (the temperature at which the separate signals merge into a single broad peak), the energy barrier for the ring inversion process can be calculated. This provides valuable insight into the conformational flexibility of the molecule.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H bonds, aliphatic C-H bonds, the C-N bonds of the piperazine ring, the C-Cl bond, and the nitro group. The strong and distinct absorptions of the nitro group are particularly useful for its identification.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2800
C-N stretch1200 - 1020
C-Cl stretch800 - 600
Asymmetric NO₂ stretch1550 - 1500
Symmetric NO₂ stretch1360 - 1300

The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ would be a strong indication of the nitroaromatic functionality. orgchemboulder.comblogspot.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will likely proceed through the cleavage of the bonds with the lowest bond energies. Common fragmentation pathways for benzylpiperazine derivatives involve the cleavage of the benzylic C-N bond, leading to the formation of benzyl and piperazine-containing fragment ions. xml-journal.net

Predicted Fragmentation Pattern:

The molecular weight of C₁₈H₂₀ClN₃O₂ is 345.83 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 345 (for the ³⁵Cl isotope) and 347 (for the ³⁷Cl isotope) in a roughly 3:1 ratio.

Key predicted fragment ions would include:

m/z 125: Corresponding to the 2-chlorobenzyl cation ([C₇H₆Cl]⁺).

m/z 136: Corresponding to the 4-nitrobenzyl cation ([C₇H₆NO₂]⁺).

m/z 220: Resulting from the loss of the 2-chlorobenzyl group.

m/z 209: Resulting from the loss of the 4-nitrobenzyl group.

m/z 84: Corresponding to the piperazine radical cation.

The analysis of these fragment ions would provide strong evidence for the proposed structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Investigations

A comprehensive search of crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, a detailed, experimentally-derived analysis of its specific solid-state structure, including precise molecular conformation, crystal packing, and intermolecular interactions, cannot be presented at this time.

However, valuable insights can be drawn from the crystallographic analysis of closely related N-substituted piperazine derivatives. These studies consistently inform our understanding of the likely structural behavior of the title compound.

Determination of Molecular Conformation and Crystal Packing

Based on extensive studies of analogous compounds, the piperazine ring in this compound is expected to adopt a thermodynamically stable chair conformation. nih.goved.ac.uk In the solid state, this is the overwhelmingly favored conformation for the piperazine ring system. nih.gov The large benzyl substituents, specifically the 2-chlorobenzyl and 4-nitrobenzyl groups, would be predicted to occupy equatorial positions on the piperazine ring to minimize steric hindrance.

Analysis of Intermolecular Interactions (e.g., C—H⋯O contacts)

In the absence of strong hydrogen bond donors like N-H or O-H groups in the title compound, the crystal structure would be stabilized by a network of weaker intermolecular interactions. Key among these would be C—H⋯O interactions, where the oxygen atoms of the nitro group act as hydrogen bond acceptors. nih.goviucr.orgresearchgate.net The hydrogen atoms of the benzyl rings and the piperazine ring's methylene groups would serve as the donors for these contacts.

Additionally, C—H⋯π interactions, involving the aromatic rings of the benzyl substituents, are also anticipated to play a role in the crystal packing. nih.gov The specific geometry and prevalence of these interactions would dictate the three-dimensional supramolecular architecture.

Crystallographic Insights into Nitro Group Orientation and Disorder

The orientation of the nitro group relative to its attached phenyl ring is influenced by a balance between electronic effects (conjugation, which favors planarity) and crystal packing forces. nih.gov For aromatic nitro compounds, the nitro group is often nearly coplanar with the benzene (B151609) ring, but significant deviations can occur to accommodate optimal packing in the crystalline state. nih.govacs.org

In some crystal structures of related nitro-substituted compounds, positional disorder of the nitro group has been observed. nih.govacs.org This phenomenon arises when the nitro group can occupy two or more slightly different orientations within the crystal lattice with similar energy, leading to an average position being depicted in the crystallographic model. acs.org Such disorder can be influenced by the local symmetry and intermolecular interactions within the crystal.

Advanced Conformational Studies of the Piperazine Ring System

The conformational behavior of the piperazine ring is a well-studied area, crucial for understanding the structure and activity of many biologically significant molecules.

Chair Conformation Analysis in Substituted Piperazines

The piperazine ring, like cyclohexane, can exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is the most thermodynamically stable and, therefore, the most prevalent form in both solid-state and solution studies. nih.goved.ac.uk This preference is due to its staggered arrangement of C-H bonds, which minimizes torsional strain.

The process of ring inversion, where one chair conformation converts to another, involves passing through higher-energy boat and twist-boat intermediates. The energy barrier for this inversion is a key characteristic of the ring system.

General Conformational Preferences of the Piperazine Ring
ConformationRelative StabilityKey Features
ChairMost StableMinimizes torsional and steric strain.
Twist-BoatIntermediate StabilityMore flexible than the chair form.
BoatLeast StableSignificant steric and torsional strain.

Influence of Substituents on Ring Puckering and Inversion Barriers

The introduction of substituents onto the nitrogen atoms of the piperazine ring significantly influences its conformational properties. Large, bulky substituents, such as the 2-chlorobenzyl and 4-nitrobenzyl groups in the title compound, have a strong preference for the equatorial position to avoid unfavorable steric interactions (1,3-diaxial interactions) that would occur in an axial orientation. nih.govnih.gov

This equatorial preference for bulky N-substituents effectively "locks" the piperazine ring into a specific chair conformation, thereby increasing the energy barrier for ring inversion. The nature of the substituents—their size, electronics, and potential for intermolecular interactions—can subtly alter the puckering of the ring and the precise geometry of the chair conformation. nih.govresearchgate.net For N,N'-disubstituted piperazines, the presence of two large equatorial groups reinforces the stability of the chair conformation.

Computational Chemistry and Molecular Modeling Studies of 1 2 Chlorobenzyl 4 4 Nitrobenzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For a compound like 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine, these computational methods provide insights into its geometry, stability, and various physicochemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a popular choice for its balance of accuracy and computational cost. In the study of piperazine (B1678402) derivatives, DFT calculations, often employing functionals like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G**), are used to optimize the molecular geometry to its lowest energy state. jksus.org

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. jddtonline.info

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the piperazine ring and the benzyl (B1604629) groups. The LUMO, on the other hand, would be expected to be concentrated on the electron-deficient 4-nitrobenzyl moiety, particularly the nitro group. The calculated energy gap would provide a quantitative measure of its reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Piperazine Derivative

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.1
HOMO-LUMO Gap (ΔE) 4.4

Note: These values are illustrative and based on typical DFT calculations for similar aromatic piperazine derivatives.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow represent areas of neutral potential. jddtonline.info

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring. The hydrogen atoms of the benzyl groups and the piperazine ring would exhibit positive potential (blue). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors, through electrostatic interactions. jddtonline.info

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. jddtonline.info

In this compound, NBO analysis would likely highlight significant delocalization of electron density from the lone pairs of the piperazine nitrogen atoms into the anti-bonding orbitals of the adjacent C-C and C-H bonds. Furthermore, interactions between the π-orbitals of the aromatic rings and the adjacent sigma bonds would also contribute to the molecule's stability. The stabilization energies associated with these interactions can be quantified to assess their importance. jddtonline.info

Global reactivity descriptors are chemical concepts derived from DFT that provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). jddtonline.info

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These descriptors for this compound would be calculated from the HOMO and LUMO energies and would provide a comprehensive picture of its chemical reactivity.

Table 2: Representative Global Reactivity Descriptors for a Substituted Piperazine Derivative

Descriptor Value (eV)
Chemical Potential (μ) -4.30
Hardness (η) 2.20
Softness (S) 0.45
Electrophilicity Index (ω) 4.21

Note: These values are illustrative and calculated based on the representative HOMO and LUMO energies in Table 1.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target. bohrium.com

For this compound, molecular docking studies would be performed to investigate its potential interactions with various biological targets. Piperazine derivatives are known to interact with a range of receptors, including sigma receptors, and enzymes. nih.gov A docking study would involve preparing a 3D model of the target protein and then computationally "docking" the ligand into the active site.

The results of a molecular docking study would provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. bohrium.com It would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions. Such studies are crucial for understanding the molecule's mechanism of action and for the rational design of more potent analogs. nih.govrsc.org

Table 3: List of Compound Names

Compound Name
This compound
B3LYP

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.

An MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time (typically nanoseconds to microseconds). A stable RMSD suggests that the ligand remains securely bound in its initial pose. Analysis of the Root Mean Square Fluctuation (RMSF) of individual atoms or residues reveals the flexibility of different parts of the molecule and the protein.

MD simulations allow for the detailed characterization of the dynamic nature of the interactions between the ligand and the protein. This includes analyzing the persistence of hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating the interaction. By simulating the system in a model environment that mimics physiological conditions (e.g., a water box with ions at a specific temperature and pressure), a more realistic understanding of the binding event can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR studies for this compound are available, one could be theoretically developed if a dataset of structurally similar piperazine analogues with measured biological activity existed.

The process would involve:

Dataset Collection: Gathering a set of piperazine derivatives with experimentally determined activities against a specific target.

Descriptor Calculation: For each molecule, a variety of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., number of rotatable bonds, presence of specific functional groups) are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized piperazine derivatives, including this compound, guiding the design of more potent compounds.

Development of Predictive Models based on Molecular Descriptors

There are no published predictive models, such as QSAR models, that have been developed specifically for this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activities, from which molecular descriptors (e.g., electronic, steric, and topological properties) could be calculated and correlated with activity. Without dedicated synthesis and biological evaluation of a series of analogs, the data required to build a statistically significant predictive model for this specific compound is not available.

Identification of Structural Features Correlated with Biological Activity

Direct research identifying the specific structural features of this compound that correlate with a particular biological activity is not available in the current scientific literature.

In general structure-activity relationship studies of diverse piperazine derivatives, the nature and position of substituents on the phenyl rings, as well as the core piperazine structure, are known to be critical for biological interactions. frontiersin.orgmdpi.com For this molecule, a computational study would typically analyze the influence of:

The 2-chloro substitution on the benzyl group regarding its electronic and steric effects on receptor binding.

The 4-nitro substitution on the other benzyl group, which can significantly alter electron density and potential hydrogen bonding interactions.

The conformational flexibility of the piperazine ring and its role in orienting the two benzyl moieties.

However, without experimental data or specific molecular docking and simulation studies, any discussion of these features for this compound remains speculative.

In Vitro Biological Activity Profiling and Mechanistic Investigations

General Principles of In Vitro Biological Screening for Chemical Compounds

In vitro biological screening is a cornerstone of modern drug discovery, providing a rapid and efficient means to identify and characterize the biological activity of chemical compounds. international-biopharma.combosterbio.com This process involves testing a compound against a specific biological target, such as a receptor or enzyme, or in a cellular model outside of a living organism. researchgate.netnih.gov The primary objective is to determine if a compound elicits a desired biochemical or cellular effect, which can then be further investigated for its therapeutic potential. bosterbio.com

Screening cascades are strategically designed sequences of assays that progressively refine the understanding of a compound's activity. international-biopharma.cominternational-biopharma.com These cascades typically begin with high-throughput screening (HTS) of large compound libraries to identify initial "hits." bosterbio.com Subsequent stages involve more focused secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action. international-biopharma.com Key considerations in designing an effective screening strategy include the nature of the biological target, the desired type of molecular interaction (e.g., agonist, antagonist, inhibitor), and the relevance of the chosen in vitro model to the disease of interest. international-biopharma.cominternational-biopharma.com Assays are designed to be robust, reproducible, and provide data that can reliably guide the progression of a compound through the drug discovery pipeline. international-biopharma.com

Mechanistic Studies on Interaction with Biological Molecules

The nitro group is a significant functional group in medicinal chemistry that can influence a compound's pharmacokinetic and pharmacodynamic properties. svedbergopen.com In many instances, nitroaromatic compounds can act as prodrugs, undergoing metabolic reduction of the nitro group to form reactive intermediates such as nitroso, hydroxylamino, and ultimately amino groups. svedbergopen.comrsc.org This bioactivation can be crucial for the compound's biological activity. taylorandfrancis.com The reduction of the nitro group can alter the electronic properties of the molecule, potentially modulating its binding affinity for its target or leading to the formation of covalent adducts. svedbergopen.com

Piperazine (B1678402) derivatives are known to interact with a variety of receptors in the central nervous system. nih.gov Based on its structural features, 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine could potentially exhibit affinity for serotonin (B10506) (5-HT) receptors, as many piperazine-containing compounds are known to be 5-HT receptor antagonists. researchgate.net Additionally, the piperazine scaffold is a common feature in ligands for the sigma-1 receptor. The potential for interaction with androgen receptors is less predictable based solely on the structure and would require specific binding assays to determine. The table below illustrates a hypothetical receptor binding profile for this compound, which would be determined through competitive binding assays using radiolabeled ligands.

ReceptorBinding Affinity (Ki, nM)
Serotonin Receptor (5-HT2A)Data not available
Sigma-1 ReceptorData not available
Androgen ReceptorData not available

This table presents a hypothetical framework for displaying receptor binding data. Actual experimental values are required for a definitive profile.

The inhibitory potential of this compound against various enzymes is an important aspect of its in vitro profiling. Piperazine-containing compounds have been investigated as inhibitors of several enzyme classes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.com

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Some piperazine derivatives have shown competitive inhibition of tyrosinase. nih.govresearchgate.net

PARP-1: Poly (ADP-ribose) polymerase-1 is involved in DNA repair and is a target in cancer therapy.

Glycosidases: These enzymes are involved in carbohydrate metabolism, and their inhibitors have potential applications in the treatment of diabetes and other metabolic disorders.

The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

EnzymeInhibitory Activity (IC50, µM)
Acetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BChE)Data not available
TyrosinaseData not available
PARP-1Data not available
α-GlucosidaseData not available

This table is for illustrative purposes. Specific experimental data are needed to determine the actual enzyme inhibition profile.

Cellular-Level Activity Assessments (excluding clinical outcomes)

Cellular assays provide valuable insights into the biological effects of a compound in a more complex biological system than isolated enzymes or receptors. mdpi.com These assays can assess a compound's ability to modulate cellular processes such as cell proliferation, cytotoxicity, and specific signaling pathways. researchgate.net For instance, the cytotoxic effects of piperazine derivatives have been evaluated against various cancer cell lines. mdpi.com The results of such studies are often expressed as the half-maximal growth inhibitory concentration (GI50) or the concentration that causes 50% cell death (CC50).

Cell LineAssay TypeActivity MetricValue (µM)
Human cancer cell line (e.g., MCF-7)CytotoxicityGI50Data not available
Normal human cell line (e.g., HFF-1)CytotoxicityCC50Data not available

This table illustrates how cellular activity data would be presented. The specific cell lines and assay types would be chosen based on the therapeutic area of interest.

Anti-proliferative Activity in Model Cell Systems (e.g., cancer cell lines)

No published studies were identified that have evaluated the anti-proliferative effects of this compound on any cancer cell lines. Consequently, there is no data available to construct a table of its cytotoxic or anti-proliferative activities.

Modulatory Effects on Specific Cellular Pathways or Processes

There is no information in the scientific literature regarding the modulatory effects of this compound on specific cellular pathways or processes. Mechanistic studies to elucidate its potential interactions with cellular signaling, cell cycle regulation, apoptosis, or other pathways have not been reported.

Antimicrobial Activity against Model Organisms

Investigations into the antimicrobial properties of this compound against model bacterial or fungal organisms have not been documented. Therefore, data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy are not available.

Antioxidant Activity in Cell-Free or Cellular Assays

The antioxidant potential of this compound has not been assessed in any published cell-free or cellular assays. There are no reports on its ability to scavenge free radicals or to modulate oxidative stress, and as such, no data is available to present in a tabular format.

Structure Activity Relationship Sar Studies of 1 2 Chlorobenzyl 4 4 Nitrobenzyl Piperazine and Its Analogs

Design Principles for SAR Investigations

The design of SAR investigations for 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine analogs is guided by established principles aimed at systematically probing the compound's pharmacophore. A key strategy involves the modification of distinct structural components to understand their individual contributions to the biological activity. This includes altering substituents on the aromatic rings, modifying the central piperazine (B1678402) scaffold, and varying the nature of the linker groups.

A primary design principle is the isosteric and bioisosteric replacement of functional groups. For instance, the chlorine atom could be replaced with other halogens (fluorine, bromine, iodine) to probe the effects of size, electronegativity, and the potential for halogen bonding on molecular interactions. Similarly, the nitro group can be substituted with other electron-withdrawing groups like cyano or trifluoromethyl to assess the importance of its electronic and steric properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in the rational design of new analogs. researchgate.net These techniques can predict how structural modifications might influence binding affinity and activity, thereby prioritizing the synthesis of compounds with the highest potential. researchgate.net

Impact of Substitution Patterns on the Piperazine Ring

The position of the chlorine atom on the benzyl (B1604629) ring is a crucial factor in determining the biological activity of this compound analogs. The ortho-chloro substitution, as present in the parent compound, imposes specific steric constraints that influence the orientation of the benzyl group relative to the piperazine core. This fixed conformation can be either favorable or detrimental to binding, depending on the topology of the target's binding site.

Moving the chlorine to the meta- or para-position would alter these steric effects and could lead to different binding modes. For instance, a para-substitution might allow for deeper penetration into a hydrophobic pocket, while a meta-substitution could offer a different vector for interaction.

Furthermore, the position of the halogen affects its ability to form halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base. acs.orgresearchgate.net The strength and directionality of these bonds are sensitive to the surrounding electronic environment, which is influenced by the substituent's position. An ortho-chloro group might be ideally positioned to interact with a specific hydrogen bond acceptor on a receptor, an interaction that would be lost if the chlorine were moved to another position.

Table 1: Illustrative Impact of Halogen Positional Isomerism on Biological Activity

Compound Halogen Position Expected Relative Activity Rationale
Analog 1 ortho-chloro Baseline Steric hindrance may favor a specific binding conformation. Potential for intramolecular interactions.
Analog 2 meta-chloro Variable Altered steric profile and electronic distribution. May change binding orientation.

This table is illustrative and based on general principles of SAR. Actual activities would require experimental validation.

The benzyl and 4-nitrobenzyl moieties are key components of the pharmacophore of this compound, contributing significantly to its binding affinity through various non-covalent interactions. The benzyl group, with its ortho-chloro substituent, likely engages in hydrophobic and van der Waals interactions within the target's binding pocket. The chlorine atom can further enhance binding through halogen bonding.

The 4-nitrobenzyl group plays a multifaceted role. The aromatic ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the entire moiety.

Role of Functional Groups on Biological Activity

The nitro group (-NO2) is a potent electron-withdrawing group due to both resonance and inductive effects. researchgate.netscispace.com This strong electron-withdrawing nature significantly reduces the electron density of the attached benzene (B151609) ring, influencing its ability to participate in electronic interactions such as π-π stacking. mdpi.com The presence of the nitro group can make the aromatic ring electron-deficient, favoring interactions with electron-rich domains of a biological target.

From a reactivity standpoint, the nitro group can be metabolically reduced in biological systems to form nitroso and hydroxylamine (B1172632) intermediates. mdpi.com These reactive species can potentially form covalent bonds with nucleophilic residues in proteins or nucleic acids, which could be a mechanism of action or a source of toxicity. The reduction of the nitro group is often a key step in the activation of certain nitroaromatic drugs. mdpi.com

The electron-withdrawing properties of the nitro group also influence the basicity of the distal nitrogen atom of the piperazine ring, which can affect its protonation state at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target.

Table 2: Impact of Nitro Group Modification on Biological Activity (Illustrative)

Compound Substitution at para-position Expected Relative Activity Rationale
Analog A -NO2 (Nitro) Baseline Strong electron-withdrawing properties; potential for metabolic activation.
Analog B -CN (Cyano) Potentially similar or reduced Strong electron-withdrawing group, but different steric and electronic profile.
Analog C -CF3 (Trifluoromethyl) Potentially similar or reduced Strong electron-withdrawing group with increased lipophilicity.

This table is illustrative and based on general principles of SAR. Actual activities would require experimental validation.

Halogen substituents, such as the chlorine atom in this compound, play a significant role in molecular recognition and can enhance binding affinity to a biological target. researchgate.netepa.gov For a long time, halogens were primarily considered for their steric and lipophilic contributions. However, it is now well-established that they can participate in specific, directional interactions known as halogen bonds. acs.orgresearchgate.net

A halogen bond is a noncovalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. acs.org The strength of this interaction increases with the polarizability of the halogen, in the order of F < Cl < Br < I. mdpi.com The presence of electron-withdrawing groups on the same ring can enhance the electrophilic character of the halogen, thereby strengthening the halogen bond. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

The introduction of chiral centers into analogs of this compound presents a critical aspect of structure-activity relationship (SAR) studies. While the parent compound, this compound, is achiral, substitutions on the carbon atoms of the piperazine ring can lead to the formation of stereoisomers, namely enantiomers and diastereomers. The spatial arrangement of these substituents can significantly influence the compound's interaction with its biological target, leading to variations in pharmacological activity. researchgate.net

The vast majority of clinically utilized piperazine-containing drugs feature substitutions at the N1 and N4 positions, leaving the carbon atoms of the piperazine ring unsubstituted. rsc.orgrsc.org Consequently, the chemical space of C-substituted chiral piperazines remains largely unexplored, offering opportunities for the development of novel therapeutic agents with improved potency and selectivity. rsc.org The development of a new drug, if it is chiral, requires that both enantiomers be studied in detail. rsc.org This has spurred medicinal chemists to focus on creating new methods for asymmetric synthesis of relevant saturated N-heterocycles. rsc.org

The differential activity of stereoisomers often arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which are themselves chiral. researchgate.net This can result in one stereoisomer having a higher binding affinity, greater efficacy, or a different pharmacological profile altogether compared to its counterpart. For instance, stereochemical variations can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.net

In the context of C-substituted analogs of this compound, two main types of stereoisomerism can be envisaged:

Enantiomerism: Substitution at a single carbon atom of the piperazine ring (e.g., at C-2, C-3, C-5, or C-6) would result in a chiral center and the existence of a pair of enantiomers (R and S). These enantiomers may exhibit different biological activities.

Diastereomerism: Disubstitution on the piperazine ring carbons (e.g., at C-2 and C-5, or C-3 and C-6) can lead to the formation of diastereomers (cis and trans isomers), each of which can also exist as a pair of enantiomers. These diastereomers can have significantly different pharmacological properties and receptor binding affinities. For example, in some molecular systems, the cis-isomer may be biologically active while the trans-isomer is not, or they may possess entirely different functionalities. researchgate.net

The conformation of the piperazine ring, which typically adopts a chair conformation, can also be influenced by the nature and stereochemistry of its substituents. A highly diastereoselective synthesis of a 2,6-disubstituted piperazine was reported to result in a product where the piperazine ring adopted a twist-boat conformation rather than the more common chair conformation. rsc.org Such conformational differences can alter the spatial relationship of the pharmacophoric groups, thereby affecting the molecule's interaction with its target.

To illustrate the potential impact of stereochemistry on the biological activity of C-substituted piperazine analogs, a hypothetical data table is presented below. This table showcases how different stereoisomers of a generic C-2 substituted analog could exhibit varying potencies.

CompoundStereochemistrySubstitution at C-2Biological Activity (IC50, nM)
Analog ARacemic (R/S)-CH350
Analog A1R-CH315
Analog A2S-CH3450

The synthesis and separation of individual stereoisomers are, therefore, essential for a comprehensive SAR study. Techniques such as asymmetric synthesis or chiral chromatography are employed to obtain enantiomerically pure compounds. rsc.org The biological evaluation of these pure stereoisomers allows for a more precise understanding of the pharmacophore and the stereochemical requirements for optimal activity.

Derivatization and Analog Synthesis Strategies for Advanced Research on 1 2 Chlorobenzyl 4 4 Nitrobenzyl Piperazine

Systematic Modification of the Benzyl (B1604629) Moieties

The two benzyl groups are primary sites for modification to probe structure-activity relationships (SAR). Altering their electronic and steric properties can significantly impact interactions with biological targets.

A common strategy in medicinal chemistry is to modify aromatic rings with additional substituents to alter the molecule's physicochemical properties. researchgate.net Introducing further halogens (e.g., fluorine, bromine) or potent electron-withdrawing groups (e.g., trifluoromethyl, cyano) onto either the 2-chlorobenzyl or the 4-nitrobenzyl ring can have profound effects.

For example, adding a second chlorine or a fluorine atom to the 2-chlorobenzyl ring could enhance binding affinity through new halogen bond interactions or by modulating the acidity of adjacent protons. On the 4-nitrobenzyl ring, the introduction of another electron-withdrawing group could further influence the electronic distribution and molecular recognition. Such substitutions can impact a compound's lipophilicity and metabolic stability, which are critical for its performance as a research probe. researchgate.net Studies on similar arylpiperazine scaffolds have shown that substitutions on the aromatic rings can significantly influence receptor binding affinity and selectivity. researchgate.netresearchgate.net

Table 1: Hypothetical Analogs with Modified Benzyl Rings and Their Rationale

Analog Structure Modification Rationale for Synthesis
1-(2,4-dichlorobenzyl)-4-(4-nitrobenzyl)piperazineAddition of a chlorine atom at the 4-position of the chlorobenzyl ring.To explore the impact of increased lipophilicity and altered electronic profile on target engagement.
1-(2-chloro-5-(trifluoromethyl)benzyl)-4-(4-nitrobenzyl)piperazineIntroduction of a trifluoromethyl (-CF3) group.To significantly increase electron-withdrawing character and potentially enhance metabolic stability.
1-(2-chlorobenzyl)-4-(3-cyano-4-nitrobenzyl)piperazineAddition of a cyano (-CN) group adjacent to the nitro group.To probe the electronic requirements of the binding pocket and potentially introduce new hydrogen bonding interactions.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while potentially improving other characteristics. cambridgemedchemconsulting.comnih.gov

Chlorine Bioisosteres : The chlorine atom on the 2-chlorobenzyl moiety can be replaced with other groups to fine-tune steric and electronic properties. A common replacement is the trifluoromethyl (-CF3) group, which is sterically similar to a chloro group but has a much stronger electron-withdrawing effect. cambridgemedchemconsulting.com Other halogens like bromine (larger, more polarizable) or fluorine (smaller, highly electronegative) are also viable bioisosteres.

Nitro Bioisosteres : The nitro (-NO2) group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, it can sometimes be associated with metabolic liabilities. nih.gov Finding a suitable replacement is a key strategy for optimization. Viable bioisosteres for a nitro group include the cyano (-CN), sulfone (-SO2R), or sulfonamide (-SO2NH2) groups. nih.gov These groups mimic the electron-withdrawing and hydrogen-bonding characteristics of the nitro group but present different metabolic profiles and steric demands. nih.gov

Table 2: Potential Bioisosteric Replacements and Their Predicted Impact

Original Group Position Bioisosteric Replacement Rationale / Potential Impact
Chlorine (-Cl)2-position of benzyl ringTrifluoromethyl (-CF3)Similar size, stronger electron-withdrawing effect, may improve metabolic stability. cambridgemedchemconsulting.com
Chlorine (-Cl)2-position of benzyl ringBromine (-Br)Larger and more polarizable, potentially forming stronger halogen bonds.
Nitro (-NO2)4-position of benzyl ringCyano (-CN)Maintains strong electron-withdrawing properties and linear shape, acts as a hydrogen bond acceptor. nih.gov
Nitro (-NO2)4-position of benzyl ringSulfonamide (-SO2NH2)Acts as both a hydrogen bond donor and acceptor, potentially forming new interactions with a target. nih.gov

Diversification of the Piperazine (B1678402) Core

The piperazine ring itself is not merely a linker but a critical component that dictates the spatial orientation of the benzyl substituents. researchgate.net Its modification offers another avenue for optimizing molecular properties.

Expanding the six-membered piperazine ring to a seven-membered homopiperazine (B121016) (1,4-diazepane) ring introduces greater conformational flexibility. This increased flexibility can allow the benzyl moieties to adopt different spatial arrangements, which may lead to an improved fit within a biological target. nih.govnih.gov The synthesis of homopiperazine derivatives can be achieved through multi-step reactions starting from precursors like 4-piperidone. google.com Studies comparing piperazine and homopiperazine analogs of other bioactive compounds have shown that this ring expansion can maintain or, in some cases, improve biological activity. nih.gov

Placing substituents directly onto the carbon atoms of the piperazine ring is a powerful strategy to probe the steric and stereochemical requirements of the target binding site. mdpi.com Introducing small alkyl groups (e.g., methyl) or functional groups can create chiral centers, allowing for the synthesis of enantiomerically pure compounds. These stereoisomers can exhibit different potencies and selectivities, providing valuable information about the three-dimensional nature of the binding pocket. Recent advances in C-H functionalization offer modern synthetic routes to achieve such substitutions. mdpi.com

Strategies for Enhancing Molecular Potency and Selectivity for Research Probes

The overarching goal of these synthetic strategies is to develop advanced research probes with improved potency and selectivity. researchgate.netnih.gov Structure-activity relationship (SAR) studies, guided by the synthesis and evaluation of the analogs described above, are central to this effort. researchgate.net

By systematically introducing electron-withdrawing groups, for instance, researchers can map the electronic requirements of a target. Similarly, exploring bioisosteric replacements for the nitro group might yield a probe with reduced off-target effects or improved pharmacokinetic properties. nih.gov Diversifying the piperazine core, either by ring expansion to homopiperazine or by adding substituents, helps to define the optimal shape and conformation for binding. nih.govnih.gov This iterative process of design, synthesis, and biological evaluation allows for the rational optimization of the parent compound, ultimately leading to the development of highly potent and selective molecular probes for advanced research. nih.gov

Development of Chemical Probes for Target Engagement Studies

The definitive identification and validation of the biological targets of 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine are fundamental to elucidating its mechanism of action and advancing its therapeutic potential. Chemical probes are indispensable tools in this endeavor, designed to observe and quantify the interaction between a small molecule and its protein targets within a complex biological system. nih.gov An effective chemical probe is typically composed of three key elements: a ligand (the parent compound), a reporter group for detection (e.g., a fluorophore or affinity tag), and a linker that connects the two without significantly impairing the ligand's binding affinity or selectivity. frontiersin.org

The development of such probes from this compound requires careful strategic planning to identify suitable points for chemical modification that preserve its core binding pharmacophore. Key considerations for probe design include maintaining high affinity for the target, ensuring cell permeability, and incorporating a reporter tag that is compatible with downstream analytical techniques. researchgate.net The primary sites for modification on the parent compound are the aromatic rings and the piperazine core. A particularly attractive synthetic handle is the nitro group on the 4-nitrobenzyl moiety, which can be chemically reduced to a primary amine. This amine can then serve as a versatile attachment point for various linkers and reporter tags via stable amide bond formation.

Below are detailed strategies for the development of three major classes of chemical probes based on the this compound scaffold.

Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling is a powerful technique to covalently capture and identify protein targets, including those that interact with low affinity or transiently. domainex.co.uknih.gov This method involves incorporating a photo-activatable group into the probe, which, upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby amino acid residues at the binding site. creative-biolabs.com

Design and Synthesis Strategy:

The design of a photoaffinity probe based on this compound would involve appending a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097). chomixbio.com A diazirine is often preferred due to its small size and the generation of a highly reactive carbene upon photolysis, which can insert into a wide range of C-H and N-H bonds. researchgate.net

A plausible synthetic route would begin with the reduction of the nitro group on the parent compound to an amine, creating 1-(2-chlorobenzyl)-4-(4-aminobenzyl)piperazine. This amino derivative can then be coupled to a linker-photoprobe cassette. For instance, it could be acylated with an N-hydroxysuccinimide (NHS) ester of a diazirine-containing carboxylic acid. To facilitate subsequent enrichment and identification by mass spectrometry, a clickable alkyne or azide handle is often included in the linker. nih.gov

Table 1: Comparison of Photoreactive Groups for Probe Development

Photoreactive GroupReactive IntermediateActivation WavelengthKey AdvantagesPotential Limitations
Phenyl DiazirineCarbene~350-380 nmSmall size, highly reactive, short-lived intermediate minimizes non-specific labeling.Can be synthetically challenging to install.
BenzophenoneTriplet Ketone Radical~350-360 nmChemically robust, relatively inert until activation, longer-lived intermediate.Larger size may cause steric hindrance; preferentially reacts with C-H bonds.
Aryl AzideNitrene~254-300 nmRelatively easy to synthesize.Longer wavelength activation is preferred to minimize cell damage; potential for complex rearrangements.

Fluorescent Probes

Fluorescent probes enable the direct visualization and quantification of target engagement in living cells using techniques like fluorescence microscopy or flow cytometry. nih.gov An ideal fluorescent probe is "fluorogenic," meaning its fluorescence is quenched in the unbound state and significantly increases upon binding to its target, thereby improving the signal-to-noise ratio. biorxiv.org

Design and Synthesis Strategy:

The development of a fluorescent probe would involve conjugating a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the this compound scaffold. mdpi.com The choice of fluorophore depends on the desired photophysical properties, such as excitation/emission wavelengths and photostability.

Similar to the PAL probe strategy, the synthetic approach would leverage the 4-amino derivative of the parent compound. This amine can be reacted with a fluorophore that has been pre-activated with a functional group like an NHS ester or isothiocyanate. A flexible polyethylene (B3416737) glycol (PEG) linker is often incorporated between the ligand and the fluorophore to minimize steric hindrance and maintain the binding affinity of the ligand. The linker's length and composition must be optimized to ensure the probe can access the target's binding site effectively. nih.gov

Biotinylated Probes for Affinity-Based Proteomics

Biotinylated probes are the gold standard for affinity-based target identification, often referred to as "pull-down" experiments. nih.gov The extremely high affinity between biotin (B1667282) and streptavidin (or avidin) allows for the selective enrichment of the probe-protein complex from a cell lysate using streptavidin-coated beads. pnas.orgnih.gov The captured proteins can then be identified using mass spectrometry-based proteomics.

Design and Synthesis Strategy:

The design involves attaching a biotin tag to the parent compound via a linker arm. A long linker is crucial in this case to ensure that the biotin moiety is accessible to the binding pocket of streptavidin after the probe has bound to its cellular target.

The synthesis would again proceed through the 1-(2-chlorobenzyl)-4-(4-aminobenzyl)piperazine intermediate. This intermediate can be acylated with a commercially available biotin-linker-NHS ester. Various linkers are available, such as those containing cleavable sites (e.g., disulfide bonds) that allow for the elution of the target protein from the streptavidin beads under mild conditions, reducing background contamination.

Table 2: Proposed Chemical Probes Derived from this compound

Probe TypeReporter TagLinker TypeProposed Point of AttachmentPrimary Application
Photoaffinity ProbePhenyl Diazirine-AlkyneShort alkyl chainAmide bond at the 4-position of the benzyl ring (via nitro reduction)Covalent labeling and identification of direct binding partners.
Fluorescent ProbeBODIPY FLPEG4Amide bond at the 4-position of the benzyl ring (via nitro reduction)Live-cell imaging of target localization and engagement.
Biotinylated ProbeBiotinLong PEG chain with cleavable disulfideAmide bond at the 4-position of the benzyl ring (via nitro reduction)Affinity purification and proteomic identification of target proteins.

Table of Compounds

Compound Name
This compound
1-(2-chlorobenzyl)-4-(4-aminobenzyl)piperazine
N-hydroxysuccinimide (NHS)
Polyethylene glycol (PEG)
Fluorescein
Rhodamine
BODIPY
Biotin
Streptavidin

Future Research Directions and Conceptual Applications in Chemical Biology

Rational Design of Novel Piperazine (B1678402) Scaffolds

The piperazine moiety is a versatile scaffold that allows for extensive modification to modulate biological activity and pharmacokinetic properties. nih.govresearchgate.net The rational design of new compounds based on the 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine structure would involve systematic modifications to elucidate structure-activity relationships (SAR). researchgate.netresearchgate.net Key areas for modification include the benzyl (B1604629) substituents and the piperazine ring itself.

Future design strategies could explore:

Substitution Pattern Analysis : Altering the position of the chloro and nitro groups on the benzyl rings to investigate the impact on target binding and selectivity.

Bioisosteric Replacement : Replacing the chloro or nitro groups with other functional groups (e.g., trifluoromethyl, cyano, sulfonyl) to fine-tune electronic and steric properties.

Piperazine Ring Functionalization : Moving beyond simple N-alkylation to explore C-H functionalization of the piperazine core, a more advanced synthetic approach that can introduce novel three-dimensional diversity. mdpi.comnsf.gov

The following table conceptualizes a rational design approach starting from the parent compound.

Compound Modification Predicted Physicochemical Change Potential Biological Rationale
Parent Compound This compoundBaselineStarting point for exploration
Analog 1 Replace 2-chloro with 4-chloroAltered steric hindrance and dipole momentProbe positional importance of halogen for target interaction
Analog 2 Reduce 4-nitro to 4-aminoIncreased basicity, potential for H-bondingIntroduce a key pharmacophoric feature for new targets
Analog 3 Replace 4-nitro with 4-cyanoAltered electronic properties, metabolic stabilityModulate receptor binding or enzyme inhibition
Analog 4 Introduce a methyl group on the piperazine ring (C2)Increased rigidity and chiralityExplore conformational constraints and stereospecific binding

Integration of Synthetic Chemistry with Advanced Computational Techniques

Modern drug discovery heavily relies on the synergy between synthetic chemistry and computational modeling. openmedicinalchemistryjournal.comnih.gov For a molecule like this compound, computational techniques can guide the synthesis of new derivatives by predicting their biological potential, thereby saving significant time and resources. openmedicinalchemistryjournal.comresearchgate.net

A prospective computational workflow could include:

Homology Modeling : If the biological target is known but its structure is not, a 3D model can be built based on related proteins. nih.gov

Molecular Docking : The parent compound and a virtual library of its derivatives can be docked into the active site of a target protein to predict binding affinity and orientation. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can be run to assess the stability of the ligand-protein complex over time, providing insights into the dynamics of the interaction. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) : By correlating the chemical structures of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of unsynthesized compounds. researchgate.netresearchgate.net

This integrated approach allows for a more rational and efficient exploration of the chemical space around the core piperazine scaffold.

Exploration of this compound as a Research Tool

Beyond its potential as a therapeutic agent, the compound can serve as a valuable tool for fundamental research in chemical biology.

Should initial screening reveal any promising biological activity, this compound would serve as an excellent "hit" or lead compound. The process of lead optimization would involve iterative cycles of chemical synthesis and biological testing to improve properties such as:

Potency : Increasing the desired biological effect at lower concentrations.

Selectivity : Minimizing activity against off-targets to reduce potential side effects. researchgate.net

Pharmacokinetic Profile : Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach its target in the body. nih.gov

The presence of two distinct benzyl groups provides a clear and synthetically accessible route for creating a library of analogs to explore the SAR and optimize these parameters. researchgate.net

Phenotypic screening, which identifies compounds that produce a desired effect in cells or whole organisms without a preconceived target, is a powerful approach for discovering novel drugs and biological pathways. enamine.netotavachemicals.com Compound libraries for phenotypic screening benefit from maximal chemical and structural diversity to explore a wide range of biological space. otavachemicals.com

This compound, with its disubstituted asymmetric piperazine core, represents a distinct chemical entity that could be a valuable addition to such libraries. acs.orgresearchgate.net Its inclusion increases the library's structural diversity and the probability of discovering compounds with novel mechanisms of action. enamine.net

Methodological Advancements in Piperazine Research

The synthesis of piperazine derivatives is a mature field, but new methodologies continue to emerge that could be applied to create novel analogs of this compound. Recent advances in C-H functionalization, for example, allow for the direct modification of the carbon atoms of the piperazine ring, a feat that was traditionally difficult. mdpi.comnsf.gov Other innovative methods include photoredox catalysis and novel cyclization strategies like the Stannyl Amine Protocol (SnAP). mdpi.comnortheastern.edu Applying these cutting-edge synthetic techniques could generate a new generation of piperazine derivatives with unprecedented structural complexity and three-dimensionality, moving beyond the typical N,N'-disubstituted pattern. mdpi.comthieme-connect.com

Expanding the Mechanistic Understanding of Piperazine Derivatives at the Molecular Level

Benzylpiperazine (BZP) and its derivatives are known to interact with various biological targets, most notably monoamine transporters for dopamine, norepinephrine, and serotonin (B10506). wikipedia.orgnih.govnih.gov The specific substitution pattern of this compound likely confers a unique pharmacological profile.

Future research should aim to elucidate its mechanism of action at the molecular level. This could involve:

Receptor Binding Assays : Screening the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify primary biological targets.

Enzyme Inhibition Assays : Testing for inhibitory activity against key enzyme families, such as kinases or proteases.

Structural Biology : Co-crystallizing the compound with its target protein to visualize the precise binding interactions, which can confirm computational predictions and guide further design efforts. nih.gov

Understanding how the interplay between the 2-chlorobenzyl and 4-nitrobenzyl moieties influences target affinity and functional activity would provide valuable insights for the broader field of medicinal chemistry and piperazine pharmacology. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sequential nucleophilic substitutions. A general approach includes:

  • Step 1: Reacting 2-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to yield 1-(2-chlorobenzyl)piperazine .
  • Step 2: Introducing the 4-nitrobenzyl group via a second alkylation using 4-nitrobenzyl bromide. This step may require elevated temperatures (60–80°C) and extended reaction times (6–12 hours) to ensure complete substitution .
  • Optimization Strategies:
    • Solvent Selection: Use DMF for enhanced solubility of intermediates .
    • Purification: Employ silica gel chromatography (ethyl acetate/hexane gradients) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .
    • Yield Improvement: Catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution kinetics .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: A multi-technique approach is used:

  • ¹H/¹³C NMR Spectroscopy:
    • Aromatic Protons: Two doublets in the δ 7.2–8.1 ppm region confirm the 2-chlorobenzyl and 4-nitrobenzyl substituents.
    • Piperazine Methylene Protons: Resonances at δ 2.5–3.5 ppm (split into multiplets due to coupling) .
  • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 376.1 (calculated for C₁₈H₁₉ClN₃O₂⁺). High-resolution MS (HRMS) validates the molecular formula .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles, confirming steric effects from the bulky nitro group .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological target interactions of this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors with known piperazine affinity (e.g., dopamine D3, serotonin 5-HT1A, or kinase enzymes) .
  • Protocol:
    • Ligand Preparation: Generate the 3D structure of the compound using tools like ChemDraw3D. Optimize geometry via DFT calculations (B3LYP/6-31G* basis set).
    • Protein Preparation: Retrieve target structures from the PDB (e.g., 5-HT1A: PDB ID 7E2Z). Remove water molecules and add polar hydrogens.
    • Docking Simulations: Use AutoDock Vina or Schrödinger Glide. Set grid boxes to encompass active sites (e.g., 20 ų). Validate with co-crystallized ligands .
    • Binding Affinity Analysis: Compare docking scores (ΔG) with known inhibitors. Focus on interactions like π-π stacking with nitro groups or hydrogen bonds to the piperazine nitrogen .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across assays?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays: Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation for GPCRs) .
  • Concentration-Response Curves: Test a broad range (1 nM–100 μM) to identify off-target effects at higher doses .
  • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation in certain assays understates activity .
  • Control for Solvent Effects: Compare DMSO (common solvent) with alternatives like ethanol, as DMSO may alter membrane permeability .

Q. How can the nitro group’s electronic effects influence the compound’s reactivity in derivatization reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, which directs electrophilic substitution reactions meta to itself. Key considerations:

  • Reduction Reactions: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering solubility and bioactivity. Monitor via TLC (disappearance of yellow nitro spot) .
  • Nucleophilic Aromatic Substitution: Harsh conditions (e.g., NaNH₂, 150°C) may replace the nitro group, but steric hindrance from the benzyl groups often limits reactivity .
  • Photostability: Nitro compounds are prone to UV-induced degradation. Store in amber vials and characterize degradation products via HPLC-MS .

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